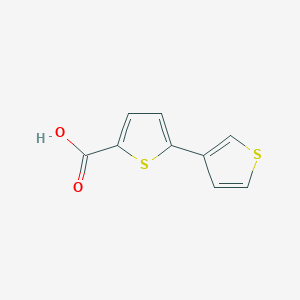

5-(3-Thienyl)thiophene-2-carboxylic acid

Description

Overview of Thiophene-Based Molecular Architectures in Chemical Research

Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in a vast array of molecular architectures. nih.gov Its derivatives are integral to numerous natural and synthetic compounds with wide-ranging applications. nih.gov The stability of the π-aromatic system and the potential for substitution at multiple positions allow for the creation of diverse and complex structures. nih.gov These architectures range from simple substituted thiophenes to complex fused-ring systems and oligomeric or polymeric chains. juniperpublishers.comnih.gov The ability to precisely control the regiochemistry of substitution, such as head-to-tail coupling in polythiophenes, is crucial for tailoring the electronic properties of the resulting materials. juniperpublishers.com The introduction of various functional groups onto the thiophene ring allows for the fine-tuning of their chemical, physical, and optical properties. nih.gov

Significance of Oligothiophenes in Contemporary Organic and Materials Sciences

Oligothiophenes, which are short, well-defined chains of thiophene units, have garnered significant attention as model compounds for their polymer counterparts, polythiophenes. juniperpublishers.comnih.gov Unlike polymers, which often have a distribution of chain lengths and potential for structural defects, oligothiophenes can be synthesized with high purity and a precise number of repeating units. juniperpublishers.comnih.govacs.org This molecular precision allows for the systematic investigation of structure-property relationships. nih.govacs.org

The significance of oligothiophenes lies in their exceptional electronic and optoelectronic properties, making them key components in a variety of organic electronic devices. juniperpublishers.comqtanalytics.in These applications include organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). juniperpublishers.comsigmaaldrich.com The charge transport characteristics of oligothiophenes are highly dependent on their molecular structure, including the degree of π-conjugation, the nature of any substituents, and their solid-state packing. acs.org Functionalization of the oligothiophene backbone is a key strategy for tuning these properties to optimize device performance. sigmaaldrich.com

Contextualization of 5-(3-Thienyl)thiophene-2-carboxylic Acid within Heterocyclic Chemistry Research

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 60141-31-3 |

| Molecular Formula | C9H6O2S2 |

| Molecular Weight | 210.27 g/mol |

| Synonyms | [2,3'-Bithiophenyl]-5-carboxylic acid |

This data is compiled from publicly available chemical databases. chemicalbook.comscbt.com

Research Gaps and Opportunities in Dithienyl Carboxylic Acid Chemistry

While the broader field of oligothiophene chemistry is well-established, specific areas within dithienyl carboxylic acid chemistry present opportunities for further investigation. A significant gap exists in the comprehensive understanding of how subtle structural variations in dithienyl carboxylic acids impact their performance in electronic devices. nih.gov For instance, a systematic study comparing the properties of different linkage isomers (e.g., 2,2'-, 2,3'-, and 3,3'-bithiophenes) bearing carboxylic acid groups at various positions is needed to establish clear structure-property relationships.

Furthermore, the exploration of novel synthetic methodologies for the regioselective synthesis of functionalized dithienyl carboxylic acids remains an area of active research. sigmaaldrich.com Developing more efficient and scalable synthetic routes would facilitate the production of a wider range of these materials for testing and application. Another avenue for future research lies in the incorporation of dithienyl carboxylic acids into more complex molecular systems, such as covalent organic frameworks (COFs). nih.govacs.org The carboxylic acid functionality could serve as a versatile handle for post-synthetic modification of these porous materials, enabling the tuning of their electronic and catalytic properties. The study of charge carrier generation, separation, and mobility within these complex architectures remains a significant area for exploration. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

5-thiophen-3-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S2/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZWQKDXTFZYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366013 | |

| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60141-31-3 | |

| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 5 3 Thienyl Thiophene 2 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the molecular structure and connectivity. For derivatives of 5-(3-thienyl)thiophene-2-carboxylic acid, ¹H and ¹³C NMR are routinely used to characterize the proton and carbon frameworks.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of a this compound derivative, the protons on the thiophene (B33073) rings and the carboxylic acid proton exhibit characteristic chemical shifts (δ) measured in parts per million (ppm).

The aromatic protons on the two thiophene rings typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shift is influenced by the electronic effects of the substituents on the rings. The carboxylic acid proton (-COOH) is highly deshielded and appears as a broad singlet significantly further downfield, often above 12 ppm.

The coupling between adjacent protons (spin-spin coupling) provides valuable information about their connectivity. For instance, the protons on the thiophene rings will show coupling patterns (e.g., doublets, doublets of doublets) that can be used to assign their specific positions on the rings. For example, in related thiophene compounds, coupling constants (J) are observed, such as J(B,D)=3.0 Hz, J(B,C)=1.2 Hz, and J(C,D)=5.1 Hz for 3-Thiophenecarboxylic acid chemicalbook.com.

Table 1: Representative ¹H NMR Chemical Shift Data for Thiophene Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | broad singlet |

Note: The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern and the solvent used.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the broadband-decoupled ¹³C NMR spectrum of a this compound derivative, each unique carbon atom gives a distinct signal.

The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 180 ppm rsc.orgfarmaciajournal.com. The sp²-hybridized carbons of the two thiophene rings resonate in the aromatic region, generally between 120 and 150 ppm farmaciajournal.comsemanticscholar.org. The specific chemical shifts of the thiophene carbons are influenced by their position relative to the sulfur atoms and the substituents.

Table 2: Representative ¹³C NMR Chemical Shift Data for Thiophene Carboxylic Acid Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C=O) | 160 - 180 |

| Thiophene Ring Carbons (quaternary) | 130 - 150 |

Note: These are approximate ranges, and actual values depend on the specific molecular structure and experimental conditions.

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR techniques for complete structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, which is invaluable for tracing the connectivity of protons within the individual thiophene rings. This technique helps in assigning which protons are adjacent to each other on the aromatic rings researchgate.net.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached researchgate.net. This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

Together, these 2D NMR techniques provide a detailed map of the molecular structure, confirming the substitution pattern and the connectivity between the two thiophene rings and the carboxylic acid group ethz.chresearchgate.net.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound derivatives, the IR spectrum will be dominated by vibrations characteristic of the carboxylic acid group and the thiophene rings.

O-H Stretch: The hydroxyl group of the carboxylic acid gives rise to a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.

C=O Stretch: The carbonyl group of the carboxylic acid exhibits a strong, sharp absorption band typically in the range of 1680-1725 cm⁻¹. The exact position depends on whether the carboxylic acid exists as a monomer or a hydrogen-bonded dimer.

C-O Stretch: The carbon-oxygen single bond of the carboxylic acid shows a stretching vibration in the 1210-1320 cm⁻¹ region.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the thiophene rings typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: The carbon-carbon double bond stretching vibrations within the thiophene rings give rise to several absorptions of variable intensity in the 1400-1600 cm⁻¹ region.

C-S Stretch: The stretching vibration of the carbon-sulfur bonds in the thiophene rings can be observed in the fingerprint region, although they are often weak and can be difficult to assign definitively.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1725 | Strong |

| Carboxylic Acid (C-O) | C-O Stretch | 1210 - 1320 | Medium |

| Thiophene Ring (=C-H) | C-H Stretch | > 3000 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For this compound (C₉H₆O₂S₂), the molecular weight is 210.27 g/mol scbt.com. In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight.

The fragmentation of carboxylic acids in the mass spectrometer often follows predictable pathways libretexts.orgyoutube.com. Common fragmentation patterns for aromatic carboxylic acids include:

Loss of OH: A peak corresponding to [M - 17]⁺ may be observed due to the loss of a hydroxyl radical.

Loss of COOH: A significant peak corresponding to [M - 45]⁺ can arise from the loss of the entire carboxyl group as a radical.

Formation of an Acylium Ion: Cleavage of the C-C bond between the thiophene ring and the carboxylic acid group can lead to the formation of a thienoyl acylium ion, which is often a prominent peak in the spectrum libretexts.org.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For this compound, HRMS would be able to confirm the molecular formula C₉H₆O₂S₂ by distinguishing its exact mass from other possible combinations of atoms that might have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal tool for investigating the electronic properties of conjugated molecules like this compound derivatives. The absorption of UV or visible light by these compounds promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic structure, particularly the extent of its π-conjugated system.

In organic molecules, the most common electronic transitions are from π bonding orbitals to π* antibonding orbitals (π → π) and from non-bonding orbitals to π antibonding orbitals (n → π). For bithiophene systems, the primary absorption bands observed in the UV-Vis spectrum are typically assigned to π → π transitions within the conjugated framework of the thiophene rings. The position of the maximum absorption wavelength (λmax) is sensitive to the length of the conjugated system; longer conjugation pathways generally result in a bathochromic (red) shift to longer wavelengths.

The substitution pattern on the thiophene rings significantly influences the electronic spectra. A 2-substituent on a thiophene ring tends to conjugate more effectively with the ring than a 3-substituent, leading to more substantial shifts in the absorption spectra. In the case of this compound, the molecule consists of two thiophene rings linked together, forming an extended π-system. The carboxylic acid group at the 2-position and the thienyl group at the 5-position both act as substituents that modulate the electronic properties and, consequently, the UV-Vis absorption. While unconjugated carboxylic acids typically absorb around 210 nm, their conjugation with a chromophore like the bithiophene system leads to absorptions at significantly longer wavelengths.

Research on related substituted bithiophene derivatives provides insight into these effects. For instance, spectroscopic analysis of various thiophene derivatives demonstrates how different functional groups impact the λmax and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength. The introduction of electron-withdrawing or electron-donating groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy gap for electronic transitions.

| Compound | Solvent | λmax (nm) | εmax | Reference |

| 2-Acetyl-5-(2-thienyl)thiophene | Ethanol | 365 | 23,442 | |

| 2-Carboxy-5-(2-thienyl)thiophene | Ethanol | 330 | 19,952 | |

| 2-Nitro-5-(2-thienyl)thiophene | Hexane | 367 | 12,590 | |

| 2,2'-Bithiophene | - | - | - | |

| 3,3'-Dimethoxy-2,2'-bithiophene | - | - | - |

This table presents UV-Vis absorption data for several 2,2'-bithiophene derivatives, illustrating the influence of different substituents at the 2-position on the maximum absorption wavelength (λmax) and molar absorptivity (εmax). This data helps in understanding the conjugation effects within these molecular systems.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

X-ray diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together to form a solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecular conformation. Furthermore, XRD reveals the supramolecular structure, which encompasses the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

For derivatives of this compound, the solid-state structure is of great interest as it influences the material's bulk properties. The planarity of the bithiophene backbone is a key feature, as a more planar conformation enhances π-orbital overlap between the rings, which is crucial for electronic applications. The dihedral angle between the two thiophene rings is a critical parameter obtained from XRD data.

In the solid state, carboxylic acid functionalities are well-known to form strong intermolecular hydrogen bonds, often leading to the formation of centrosymmetric dimers where the carboxyl groups of two molecules interact via O-H···O hydrogen bonds. This dimerization is a dominant feature in the crystal packing of many carboxylic acids.

While the specific crystal structure for this compound is not detailed in the available literature, analysis of closely related bithiophene and terthiophene derivatives provides valuable models for its expected solid-state behavior. For example, the crystal structure of 2,2'-bithiophene has been determined, providing a fundamental reference for the conformation of the linked thiophene rings. Similarly, studies on more complex terthiophene derivatives show how substituents and weak hydrogen bonds direct the formation of intricate supramolecular assemblies.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2,2'-Bithiophene (at 133 K) | Monoclinic | P21/c | 7.734 | 5.729 | 8.933 | 106.72 | |

| 5,5”-Dimethyl-2,2′:5′,2″-terthiophene (DM3T) | Monoclinic | P21 | - | - | - | - | |

| 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | Orthorhombic | P212121 | - | - | - | - |

This table summarizes crystallographic data for 2,2'-bithiophene and related thiophene derivatives. The data includes the crystal system, space group, and unit cell parameters, which are fundamental in describing the solid-state structure of these compounds.

Reactivity and Chemical Transformations of 5 3 Thienyl Thiophene 2 Carboxylic Acid

Electrophilic Aromatic Substitution (EAS) Reactions on the Thiophene (B33073) Rings

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene, with a preference for substitution at the α-positions (2- and 5-positions). chemicalbook.com In 5-(3-thienyl)thiophene-2-carboxylic acid, the substitution pattern of the thiophene rings influences the regioselectivity of further EAS reactions. The carboxylic acid group at the 2-position of one thiophene ring is an electron-withdrawing group and a meta-director. Conversely, the 3-thienyl substituent at the 5-position is considered an activating group and directs incoming electrophiles to the ortho and para positions.

The directing effects of these substituents can be complex. The electron-withdrawing nature of the carboxylic acid group deactivates the thiophene ring to which it is attached, making it less susceptible to electrophilic attack. The thienyl substituent, on the other hand, activates the ring it is on. Therefore, electrophilic substitution is more likely to occur on the 3-thienyl ring.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity can be inferred from the behavior of related thiophene derivatives. For instance, chlorination of thiophene-2-carboxylic acid can be achieved using N-chlorosuccinimide. researchgate.net Nitration of thiophene typically occurs at the 2- and 5-positions. chemicalbook.com For this compound, the positions most susceptible to electrophilic attack would need to be determined by considering the combined electronic effects of the existing substituents.

Nucleophilic Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is susceptible to nucleophilic attack, leading to a variety of derivatives. A common reaction is the conversion of the carboxylic acid to an acid chloride, which is a more reactive intermediate for further transformations. hu.edu.jo This can be achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.org

The resulting acyl chloride can then readily react with various nucleophiles. For example, reaction with amines would yield the corresponding amides. The synthesis of novel thiophene-2-carboxamide derivatives has been reported through various synthetic strategies, highlighting the utility of the carboxylic acid functionality for creating new compounds with potential biological activity. nih.gov

The table below summarizes some of the expected nucleophilic reactions at the carboxylic acid moiety.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 5-(3-Thienyl)thiophene-2-carbonyl chloride | Acid chloride formation |

| 5-(3-Thienyl)thiophene-2-carbonyl chloride | Amine (R-NH₂) | N-substituted-5-(3-thienyl)thiophene-2-carboxamide | Amide formation |

| 5-(3-Thienyl)thiophene-2-carbonyl chloride | Alcohol (R-OH) | Alkyl 5-(3-thienyl)thiophene-2-carboxylate | Ester formation |

Redox Chemistry of the Dithienyl System

The dithienyl system in this compound can undergo both oxidation and reduction reactions, leading to a range of modified structures.

The oxidation of thiophenes can lead to the formation of thiophene 1-oxides and thiophene 1,1-dioxides. researchgate.net These reactions typically involve the use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The sulfur atom in the thiophene ring is oxidized, which alters the electronic properties and reactivity of the ring system.

In the case of this compound, selective oxidation of one of the sulfur atoms could potentially be achieved. The presence of the electron-withdrawing carboxylic acid group might influence the susceptibility of the adjacent thiophene ring to oxidation. The characterization of such oxidation products would typically involve spectroscopic techniques like NMR and mass spectrometry to determine the extent and position of oxidation.

Furthermore, the oxidation of methylthiophenes to thiophenecarboxylic acids has been reported using oxidizing agents like sodium dichromate. psu.edu This suggests that the thiophene rings themselves are relatively stable to certain oxidative conditions.

The reduction of thiophene rings can lead to partially or fully saturated sulfur-containing heterocycles. researchgate.net Treatment of thiophene-3-carboxylic acid with sodium in liquid ammonia (B1221849) and ethanol, followed by reaction with benzyl (B1604629) bromide, has been shown to result in ring-opened products. researchgate.net This indicates that under certain reductive conditions, the aromaticity of the thiophene ring can be disrupted.

For this compound, selective reduction of one of the thiophene rings could be challenging. The carboxylic acid group can also be reduced. For instance, carboxylic acids can be reduced to primary alcohols using reagents like borane (B79455) tetrahydrofuran (B95107) complex. libretexts.org The selective reduction of either the thiophene rings or the carboxylic acid group would depend on the choice of reducing agent and reaction conditions.

Derivatization Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile handle for the synthesis of a wide range of derivatives.

Esterification is a common and important derivatization reaction for carboxylic acids. This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. The synthesis of 2-thiophenecarboxylic acid esters has been achieved by reacting thiophenes with a CCl₄-ROH reagent in the presence of various metal catalysts. researchgate.net

A specific example of a related esterification involves the synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid from dimethylthiophene-2,5-dicarboxylate by reaction with sodium methoxide (B1231860) in methanol. nih.gov This demonstrates a method for selective hydrolysis of one ester group in a diester, which is the reverse of esterification but highlights the reactivity of carboxylate groups on thiophene rings.

The table below outlines a general esterification reaction for this compound.

| Reactant | Reagents | Product |

|---|---|---|

| This compound | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 5-(3-thienyl)thiophene-2-carboxylate |

Amide Formation

The conversion of the carboxylic acid group into an amide is a fundamental and widely utilized transformation in organic synthesis. This reaction is crucial for creating molecules with potential biological activity and for building larger, more complex structures. iajpr.com Amide bond formation typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. iajpr.com

Several methods are effective for the amidation of thiophene-2-carboxylic acid derivatives. A common approach involves the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are frequently employed for this purpose. jst.go.jp For instance, various 5-substituted thiophene-2-carboxylic acids have been successfully coupled with amines like 6-fluorobenzo[d]thiazol-2-amine using this method in a solvent such as dichloromethane (B109758) (CH2Cl2) at room temperature. jst.go.jp

Another efficient method for activating carboxylic acids for amidation is the use of phosphonitrilic chloride trimer (PNT). iajpr.com This reagent, in the presence of a base like N-methyl morpholine (B109124) (NMM), facilitates the reaction between a carboxylic acid and an amine, leading to the corresponding amide in excellent yields under mild conditions. iajpr.com The general applicability of these methods suggests that this compound can be readily converted to a wide range of amides.

The synthesis can also proceed in a two-step manner, where the carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride, which then reacts with an amine to form the amide. beilstein-journals.org

Table 1: Examples of Amide Formation Reactions with Thiophene-2-Carboxylic Acid Derivatives

| Starting Carboxylic Acid | Amine | Coupling Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromothiophene-2-carboxylic acid | 6-Fluorobenzo[d]thiazol-2-amine | EDC·HCl, DMAP, CH₂Cl₂ | 5-Bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | jst.go.jp |

| Thiophene-2-carboxylic acid | 6-Fluorobenzo[d]thiazol-2-amine | EDC·HCl, DMAP, CH₂Cl₂ | N-(6-Fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | jst.go.jp |

Conversion to Acid Halides

The carboxylic acid group of this compound can be readily converted into a more reactive acid halide, typically an acid chloride. Acid chlorides are valuable synthetic intermediates that serve as precursors for the synthesis of esters, amides, and ketones. beilstein-journals.org The most common reagent used for this transformation is thionyl chloride (SOCl₂). google.comlibretexts.orggoogle.com

The reaction involves heating the carboxylic acid with an excess of thionyl chloride, sometimes in an inert solvent. google.comgoogle.com For example, 5-chlorothiophene-2-carboxylic acid is converted to 5-chlorothiophene-2-carbonyl chloride by heating under reflux with SOCl₂. google.com After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the acid chloride. google.com The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the acid chloride. libretexts.org

Other chlorinating agents, such as oxalyl chloride, can also be used. google.com The reaction of thiophenes with oxalyl chloride at elevated temperatures has been shown to produce thiophene-2-carbonyl chlorides. google.com These methods are generally high-yielding and provide the acid chloride in sufficient purity for subsequent reactions.

Table 2: Reagents for the Conversion of Thiophene Carboxylic Acids to Acid Halides

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) | Heating under reflux | 5-Chlorothiophene-2-carbonyl chloride | google.comgoogle.com |

| 3-Methylthiophene-2-carboxylic acid | Not specified, but implied conversion | To form acid chloride (14) for subsequent amidation | 3-Methyl-2-thiophenecarbonyl chloride | beilstein-journals.org |

| Thiophene | Oxalyl chloride | Heating to 200 °C in a closed vessel | Thiophene-2-carbonyl chloride | google.com |

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The bithiophene structure of this compound serves as a robust scaffold for the synthesis of fused heterocyclic systems. These larger, polycyclic aromatic compounds are of significant interest in materials science and medicinal chemistry. Cyclization reactions can involve either the carboxylic acid group (or its derivatives) or the thiophene rings themselves.

Derivatives of thiophenecarboxylates have been shown to undergo cyclization to form fused heterocyclic systems. For example, ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates can undergo acid- or base-initiated cyclization to yield fused 4H-1,3-selenazine and 1,2,3,4-tetrahydropyrimidine-4-one skeletons. mdpi.com This demonstrates the utility of appropriately functionalized thiophene carboxylates as precursors for building complex, fused rings.

Furthermore, the bithiophene core is susceptible to photochemical cyclization reactions. Arylthienylethenes, which contain a similar conjugated system, undergo photochemical oxidative cyclization, known as the Mallory photoreaction, to form thieno-annelated polycyclic aromatic compounds. rsc.org This type of reaction suggests that the 5-(3-thienyl)thiophene backbone could potentially be used in photocyclization strategies to create larger, fused aromatic systems. The specific position of substituents and the linkage between the aromatic units significantly influence the course and outcome of these cyclization reactions. rsc.org The synthesis of thieno[3,2-b]thiophene (B52689), a fundamental fused heterocyclic system, highlights the importance of thiophene building blocks in creating these structures. nih.gov

While direct cyclization of this compound itself may require specific conditions or prior functionalization, its structure offers clear potential for the construction of novel fused heterocyclic compounds through various synthetic strategies.

Computational and Theoretical Investigations of 5 3 Thienyl Thiophene 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. acs.org It offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems, including thiophene (B33073) derivatives. nih.govmdpi.com DFT calculations are instrumental in optimizing molecular geometry and predicting electronic and spectroscopic properties. nih.gov

DFT calculations are employed to determine the optimized molecular structure and the distribution of electron density. acs.org Analysis of the molecular electrostatic potential (MEP) map, for example, can identify electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. semanticscholar.org In studies of related thiophene carboxylic acids, DFT methods like B3LYP have been used to explore charge distributions and molecular electrostatic potentials. researchgate.net These analyses typically show that heteroatoms such as oxygen and sulfur possess negative charges due to their high electronegativity, influencing the molecule's interaction with other chemical species. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, stability, and electronic transport properties. nih.gov A smaller energy gap generally implies higher reactivity and lower kinetic stability. mdpi.comnih.gov

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Amino thiophene-2-carboxamide derivative (7a) | -5.77 | -1.99 | 3.79 | nih.gov |

| Amino thiophene-2-carboxamide derivative (7b) | -5.69 | -1.99 | 3.71 | nih.gov |

| Amino thiophene-2-carboxamide derivative (7c) | -5.91 | -2.08 | 3.83 | nih.gov |

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. nih.gov These descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a species' ability to accept electrons, defined as ω = χ² / (2η). semanticscholar.org

Fukui Functions: These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule. semanticscholar.org

These parameters are invaluable for comparing the reactivity of different molecules. For example, in a study of thiophene-2-carboxamide derivatives, these descriptors were calculated to compare the reactivity among different substituted compounds. nih.gov

| Compound (Derivative 7a) | Value | Source |

|---|---|---|

| Electronegativity (χ) | 3.88 | nih.gov |

| Global Hardness (η) | 1.89 | nih.gov |

| Global Softness (S) | 0.53 | nih.gov |

| Electrophilicity (ω) | 3.97 | nih.gov |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the IR and Raman spectra of a molecule. iosrjournals.org These calculated spectra are often compared with experimental data to confirm the molecular structure and understand the vibrational modes of different functional groups. mdpi.com For calculations to better match experimental results, computed frequencies are often scaled by a standard factor. nih.gov Studies on 2-thiophene carboxylic acid have successfully used DFT (B3LYP/6-31G**) to perform normal coordinate analysis and assign fundamental vibrational frequencies, showing good agreement between computational and experimental data. iosrjournals.org For instance, the characteristic C=O stretching frequency of the carboxylic acid group is a key feature in such analyses. nih.gov

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters.

Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, it does not account for electron correlation, which can be significant. In studies comparing the reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids, both DFT and Hartree-Fock (HF/6-311+G**) levels of theory were used to evaluate structures and energetics, revealing differences in the predicted delocalization of the LUMO. researchgate.netnih.gov

Møller-Plesset (MP) Perturbation Theory: MP theory is a post-Hartree-Fock method used to improve upon the HF approximation by including electron correlation effects. fiveable.me It treats the electron correlation as a perturbation to the Hartree-Fock Hamiltonian. smu.edu Second-order Møller-Plesset theory (MP2) is a common and cost-effective variant that recovers a significant portion of the correlation energy. fiveable.menih.gov MP methods are valuable for obtaining more accurate energies and properties, especially for systems where electron correlation is important, although they are more computationally demanding than DFT or HF. fiveable.me

Time-Dependent Computational Approaches for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a principal computational method for investigating the electronically excited states of molecules like 5-(3-Thienyl)thiophene-2-carboxylic acid. rsc.orguci.edu This approach allows for the calculation of properties directly related to optical absorption and emission spectra, providing insights into the molecule's behavior upon interaction with light. rsc.org The methodology extends the framework of ground-state DFT to time-dependent phenomena, enabling the prediction of transition energies to various electronic excited states. uci.edu

For thiophene-based compounds, TD-DFT has been widely applied to understand their spectroscopic properties, which are crucial for their application in organic electronics. nih.gov However, studies have shown that standard TD-DFT approximations can sometimes yield qualitatively incorrect results for thiophene and its derivatives. nih.gov Issues such as spurious state inversion, incorrect characterization of excitations, and erroneous distribution of oscillator strengths have been reported. nih.gov These challenges underscore the importance of selecting appropriate functionals and basis sets for accurate predictions.

Research on various organic molecules has benchmarked the performance of different functionals. For instance, hybrid functionals like PBE0 and meta-GGAs such as M06-2X have shown reliable performance in calculating excitation energies for many systems. nih.gov The choice of functional is critical; for example, PBE0 incorporates a specific percentage of Hartree-Fock exchange, which can improve accuracy, while range-separated functionals like CAM-B3LYP are often employed to correct for issues in describing charge-transfer states. nih.gov DFT calculations on related 2-thiophene carboxylic acid derivatives have been used to determine electronic properties, including electronic excitation energies, which are vital for understanding the potential of these molecules in pharmaceutical applications. mdpi.com

Table 1: Performance of Selected TD-DFT Functionals for Vertical Excitation Energies (VEEs) This table provides a generalized summary based on benchmark studies of various biochromophores and organic molecules.

| Functional | Type | General Performance for VEEs | Mean Signed Error (eV) [Reference] |

| PBE0 | Hybrid GGA | Good agreement with reference data | -0.25 eV to -0.14 eV nih.gov |

| M06-2X | Hybrid Meta-GGA | Performs well, often accurate for problematic molecules | 0.17 eV to 0.18 eV nih.gov |

| CAM-B3LYP | Range-Separated Hybrid | Good for singlet excited states, helps with charge-transfer | ~0.3 eV (MAE for singlets) nih.gov |

| ωB97X-D | Range-Separated Hybrid | Good performance for excited states | 0.23 eV to 0.36 eV nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule such as this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

In the context of drug design involving thiophene derivatives, MD simulations have been employed to analyze the stability and interaction patterns of ligands within the binding sites of target proteins. nih.govnih.gov For example, simulations of thiophene carboxamide derivatives have been used to understand their binding profiles and to optimize their structure to enhance interactions, such as those observed in anticancer agents that mimic the conformational geometry of natural products like colchicine. nih.gov

These simulations can reveal key intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that govern the binding affinity and specificity of a molecule. By tracking the positions and movements of atoms over a simulation trajectory, researchers can identify stable conformations, predict binding energies, and understand the dynamic processes that are often invisible to static modeling techniques. This information is invaluable for rational drug design and for understanding how a molecule like this compound might behave in a complex biological environment. nih.gov

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are fundamental approaches in medicinal chemistry and materials science. They aim to correlate the chemical structure of a compound with its biological activity or physical properties. For thiophene derivatives, these models provide a framework for optimizing lead compounds and designing new molecules with enhanced efficacy or desired material characteristics. nih.govnih.gov The core principle is that the properties of a molecule are determined by its structure, and systematic modifications can lead to predictable changes in function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, untested compounds.

For thiophene analogs, QSAR studies have successfully identified key descriptors that modulate specific biological activities. nih.gov

Anti-inflammatory Activity: A QSAR study on a series of 43 thiophene analogs revealed that electronic properties play a dominant role in their anti-inflammatory activity. nih.gov Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment were found to be critical. nih.gov

Antitubercular Activity: In a study of thiophene carboxamide derivatives, QSAR analysis indicated that topological, electronic, and spatial parameters significantly influence anti-tubercular activity. Specific electrotopological state indices were identified as important for determining binding affinity. jetir.org

General Antimicrobial Activity: Other QSAR investigations have highlighted the importance of dipole moment, total energy, and various topological parameters in describing the antimicrobial activity of thiophene derivatives. researchgate.net

These studies demonstrate the utility of QSAR in providing insights into the mechanism of action and in establishing pharmacophores for designing novel therapeutic agents. nih.gov

Table 2: Key Molecular Descriptors in QSAR Studies of Thiophene Derivatives

| Descriptor | Property Type | Associated Biological Activity | Finding |

| ELUMO | Electronic | Anti-inflammatory | Dominant role in modulating activity. nih.gov |

| Dipole Moment | Electronic | Anti-inflammatory, Antimicrobial | Significant correlation with activity. nih.govresearchgate.net |

| SsNH2E-index | Electrotopological | Antitubercular | Influences binding affinity. jetir.org |

| Topological Parameters | Structural | Antimicrobial | Important in describing activity. researchgate.net |

The molecular structure of this compound is intrinsically linked to its potential application in advanced materials, particularly in the field of organic electronics. nih.gov Thiophene-based materials are central to the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov

The key structural features of this compound that influence its material properties include:

π-Conjugated System: The bithiophene core provides an extended system of delocalized π-electrons. This conjugation is fundamental for charge transport and is directly related to the material's conductivity and mobility. The HOMO-LUMO energy gap (ΔEH-L), a measure of electronic excitability, is a critical parameter for electronic applications. nih.gov

Carboxylic Acid Group: This functional group can strongly influence the molecule's self-assembly and morphology in the solid state through hydrogen bonding. It can also affect the material's solubility, processability, and interfacial properties when integrated into a device.

High Extinction Coefficients: Thiophene-based materials typically exhibit strong absorption of light, making them particularly suitable for use as donor materials in solar cells. nih.gov

Theoretical studies using DFT can predict key electronic properties like the HOMO-LUMO gap, which is correlated with the material's optical and electronic behavior. nih.gov By systematically modifying the structure—for instance, by altering the length of the conjugated system or changing the functional groups—researchers can tune these properties to optimize performance in specific electronic devices.

Table 3: Structure-Property Correlations for Thiophene-Based Materials

| Structural Feature | Related Physicochemical Property | Impact on Advanced Material Performance |

| Extended π-Conjugation (Bithiophene) | Low HOMO-LUMO gap, High charge carrier mobility | Enhances efficiency in OPVs and OFETs. nih.govnih.gov |

| Carboxylic Acid (-COOH) Group | Intermolecular hydrogen bonding, Polarity | Controls solid-state packing, film morphology, and interfacial energy levels. |

| Molecular Planarity | Effective π-orbital overlap | Facilitates efficient intermolecular charge hopping, improving conductivity. |

| Aromatic Thiophene Rings | High absorption coefficient (extinction) | Increases light-harvesting capability in organic solar cells. nih.gov |

Advanced Materials Science Applications of 5 3 Thienyl Thiophene 2 Carboxylic Acid

Role as a Monomer in Conjugated Polymer Synthesis

5-(3-Thienyl)thiophene-2-carboxylic acid serves as a valuable monomeric unit for the creation of π-conjugated polymers. The bithiophene backbone is a well-established building block for materials with desirable electronic and optical properties. The selection of thiophene-based monomers is justified by their chemical stability, well-understood reaction chemistry, and the high performance of the resulting polymers in electronic devices. nih.govmdpi.com The carboxylic acid functionality on the thiophene (B33073) ring allows for various polymerization strategies, including condensation reactions to form polyesters or serving as a modifiable site to create precursors for other polymerization techniques. nih.govmdpi.commdpi.com

The carboxylic acid group in this compound is particularly advantageous for surface-bound polymerization, a method crucial for fabricating thin-film devices. One prominent technique is electropolymerization, where a conductive polymer film is grown directly onto an electrode surface from a solution containing the monomer. winona.edunih.gov

In this process, the monomer is electrochemically oxidized to form radical cations, which then couple to form polymer chains that deposit onto the conductive substrate, such as indium tin oxide (ITO) glass. winona.edunih.govrsc.org The carboxylic acid group can influence this process in several ways:

Adhesion: It can act as an anchoring group, promoting strong adhesion of the polymer film to the substrate.

Morphology: It can affect the morphology and porosity of the deposited film, which are critical factors for device performance. nih.gov

Doping: The acidic nature of the group can influence the doping level and, consequently, the conductivity of the polymer film.

While research has demonstrated the successful electropolymerization of various thiophene derivatives, including those with carboxylic acid-terminated alkyl chains like 5-(3'-thienyl)pentanoic acid, the principles are directly applicable to this compound. winona.edu This technique allows for the direct, one-step fabrication of polymer films for applications such as electrochromic devices and sensors. nih.govrsc.org

The structure of this compound makes it an excellent precursor for designing a wide range of conductive polymers. The carboxylic acid group is a versatile chemical handle that can be converted into other functional groups to facilitate various cross-coupling polymerization reactions, which are standard methods for synthesizing high-performance, regioregular conjugated polymers. rsc.org

For instance, the carboxylic acid can be transformed into an ester, an acid chloride, or used in reactions to introduce boronic esters or halogen atoms. beilstein-journals.org These modifications create monomers suitable for well-established polymerization methods such as:

Stille Coupling: Coupling of a stannylated monomer with a halogenated monomer.

Suzuki Coupling: Coupling of a boronic acid or ester monomer with a halogenated monomer. acs.orgrsc.org

Direct Arylation Polymerization (DAP): A more recent, atom-economical method that couples C-H bonds with C-Halogen bonds.

By strategically modifying the carboxylic acid group and polymerizing the resulting derivatives, researchers can precisely control the structure and properties of the final polymer, tailoring it for specific electronic applications. rsc.orgrsc.org

Integration into Organic Electronic Materials

Polymers derived from this compound are prime candidates for the active layers in various organic electronic devices. The extended π-conjugation along the polymer backbone, facilitated by the bithiophene units, allows for the delocalization of electrons, which is the fundamental requirement for charge transport in organic semiconductors. researchgate.netresearchgate.net

Thiophene-based polymers are among the most extensively studied classes of p-type (hole-transporting) organic semiconductors. researchgate.net Polymers incorporating the 5-(3-Thienyl)thiophene unit are designed to have specific electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical for efficient charge injection and transport in a device.

The properties of these semiconductors can be fine-tuned by creating copolymers, where the this compound derivative is polymerized with other monomers. This donor-acceptor (D-A) copolymer approach is a powerful strategy for controlling the polymer's band gap and absorption spectrum. nih.govprinceton.edu For example, copolymerizing a thiophene-rich donor unit with an electron-deficient acceptor unit can lower the band gap, allowing the material to absorb a broader range of the solar spectrum, which is particularly important for photovoltaic applications. nih.govmdpi.com

Table 1: Properties of Thiophene-Based Copolymers for Organic Electronics

| Polymer Family | Comonomer Units | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Level (eV) | Application |

| P(DPP-TT) | Diketopyrrolopyrrole, Thieno[3,2-b]thiophene (B52689) | -5.04 to -5.06 | -3.68 to -3.76 | OFETs, OPVs |

| PTII-T | Thiophene-fused Isoindigo, Thiophene | Not specified | Not specified | OFETs |

| TTT-co-P3HT | Tetrathienylthiophene, 3-hexylthiophene (B156222) | -5.39 | -3.20 | OPVs |

| BDT-based Copolymers | Benzo[1,2-b:4,5-b′]dithiophene, Thieno[3,2-b]thiophene | -5.25 to -5.34 | -3.51 to -3.61 | OPVs |

Note: Data compiled from various sources on related thiophene-based polymers to illustrate typical property ranges. rsc.orgresearchgate.netnih.govmdpi.com

Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits, and their performance is highly dependent on the charge carrier mobility of the semiconductor used. Polymers containing thieno[3,2-b]thiophene and similar fused thiophene structures have demonstrated some of the highest hole mobilities reported for polymeric semiconductors. princeton.eduresearchgate.net

The rigid, planar structure of the bithiophene unit in this compound promotes strong intermolecular π-π stacking in the solid state. This ordered packing creates efficient pathways for charge carriers to hop between polymer chains, leading to high mobility. rsc.org Researchers have synthesized various D-A copolymers based on fused thiophene units that exhibit excellent OFET characteristics, including high charge carrier mobilities and high on/off current ratios. rsc.orgprinceton.edu For instance, copolymers of a thieno[3,2-b]thiophene-diketopyrrolopyrrole monomer with thiophene have achieved hole mobilities as high as 1.95 cm²/V·s. researchgate.net The incorporation of monomers derived from this compound into such polymer architectures is a promising strategy for developing high-performance, solution-processable OFETs.

In Organic Photovoltaic (OPV) cells, thiophene-based polymers are typically used as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with an electron acceptor material (like a fullerene derivative or a non-fullerene acceptor). mdpi.commdpi.com The function of the donor polymer is to absorb solar photons, create excitons (bound electron-hole pairs), and transport the resulting holes to the anode.

The performance of an OPV device is dictated by several factors related to the donor polymer, including:

Absorption Spectrum: The polymer should absorb strongly across the visible and near-infrared regions of the solar spectrum.

Energy Levels: The HOMO level of the donor must align properly with the anode's work function for efficient hole extraction, while its LUMO level must be higher than that of the acceptor to provide the driving force for exciton (B1674681) dissociation. mdpi.com

Morphology: The polymer must form an optimal nanoscale phase-separated blend with the acceptor to create a large interfacial area for exciton splitting and continuous pathways for charge transport. nih.gov

Copolymers incorporating bithiophene and thienothiophene units have been successfully used to create efficient OPV devices. nih.govmdpi.com For example, a copolymer of 2,3,4,5-tetrathienylthiophene and 3-hexylthiophene (TTT-co-P3HT) was synthesized and tested in an OPV device, demonstrating the viability of complex thiophene structures as donor materials. mdpi.com Polymers derived from this compound are expected to exhibit similar beneficial properties, serving as effective p-type semiconductors for next-generation organic solar cells.

Design for Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are foundational materials in the development of organic electronics, particularly in the emissive layers of Organic Light-Emitting Diodes (OLEDs). labmanager.com The bithiophene framework of this compound serves as an excellent π-conjugated linker, which is a critical component in the design of efficient OLED emitters. beilstein-journals.org This extended conjugation facilitates intramolecular charge transfer and allows for the tuning of the material's photophysical properties.

In many high-performance OLEDs, emitters are designed with a donor-π-acceptor (D-π-A) architecture. beilstein-journals.orgbeilstein-archives.org The bithiophene unit can act as the π-bridge connecting electron-donating and electron-accepting moieties. This structure promotes efficient charge injection, transport, and recombination, leading to light emission. The specific linkage between the thiophene rings (e.g., 2,3'-linkage in this case) influences the planarity and electronic properties of the molecule, thereby affecting the ultimate performance of the OLED device. beilstein-journals.org

Recent research has demonstrated that thiophene-based cores can be used to create highly efficient, narrowband emitters, which are crucial for developing next-generation high-resolution displays. rsc.org For instance, a multi-resonance emitter using a five-membered thiophene core achieved an external quantum efficiency (EQE) of 34.6% with narrowband green emission. rsc.org Thienothiophene-based D-π-A fluorophores have also been successfully fabricated into solution-processed OLEDs, exhibiting high efficiency and low turn-on voltages. beilstein-journals.orgnih.gov These findings underscore the potential of structures like this compound as a precursor for sophisticated OLED materials.

Table 1: Performance of Select Thiophene-Based OLED Emitters

| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency | Reference |

| Thiophene-Core MR-TADF | Green | 34.6% | Not Reported | rsc.org |

| Thienothiophene D-π-A | Green | 4.61% | 6.70 lm/W | beilstein-journals.orgbeilstein-archives.org |

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with extensive π-conjugation, such as oligothiophenes, are of significant interest for applications in nonlinear optics (NLO). nih.gov These materials can exhibit large third-order optical nonlinearities, making them suitable for technologies like optical switching and data processing. aip.orgaip.org The NLO response in these organic systems arises from the polarization caused by the delocalization of π-electrons across the molecular backbone. nih.gov

The structure of this compound, featuring two conjugated thiophene rings, provides a pathway for this electron delocalization. The NLO properties of such systems are highly dependent on the length of the conjugated chain, the nature of any substituent groups, and the molecular geometry. nih.govaip.orgacs.org Theoretical and experimental studies have shown that extending the π-conjugation length can dramatically enhance the NLO response. nih.gov

Quantum chemical calculations are often used to predict the NLO properties of these materials, specifically the first hyperpolarizability (β) and the second hyperpolarizability (γ). nih.govacs.org For many thiophene derivatives, particularly those structured in a donor-acceptor fashion, significant NLO responses have been predicted and observed. psu.eduresearchgate.net For example, studies on quinoidal oligothiophenes have reported exceptionally large third-order polarizability ⟨γ⟩ values, demonstrating the potential of these materials. nih.govacs.org The bithiophene structure, as seen in this compound, forms the basis for designing molecules with tailored NLO characteristics for modern optoelectronic applications. nih.govacs.org

Table 2: Calculated NLO Properties of Representative Oligothiophene Derivatives

| Compound Class | Property | Calculated Value (esu) | Method | Reference |

| Designed NFA Derivative (MSTD7) | First Hyperpolarizability (βtotal) | 13.44 × 10–27 | DFT | nih.govacs.org |

| Designed NFA Derivative (MSTD7) | Second Hyperpolarizability ⟨γ⟩ | 3.66 × 10–31 | DFT | nih.govacs.org |

| Quinoidal Oligothiophene (System 7) | Average Third-Order Polarizability ⟨γ⟩ | 7607 × 10–36 | M06/6-311G | nih.govacs.orgacs.org |

| Quinoidal Oligothiophene (System 1) | Average Third-Order Polarizability ⟨γ⟩ | 14.59 × 10–36 | M06/6-311G | nih.gov |

Role as a Building Block in Complex Chemical Structures

The this compound molecule is a valuable synthetic intermediate, or building block, for constructing larger, more complex chemical structures. Its bifunctional nature—a bithiophene core and a carboxylic acid group—allows for a wide range of chemical modifications.

Thiophene-2-carboxylic acid derivatives are key intermediates in the synthesis of modern agrochemicals, particularly insecticides and herbicides. google.comresearchgate.net Research by Dow AgroSciences has focused on a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides that show high efficacy against chewing and sap-feeding pests with low mammalian toxicity. researchgate.netnih.gov

The synthesis of these complex insecticides, such as XR-693 and XR-906, requires halogenated 2-thiophenecarboxylic acid derivatives for the assembly of a key part of the final molecule. researchgate.netnih.govbeilstein-journals.org The thiophenecarboxylic acid moiety is typically converted to a more reactive form, like an acid chloride or a nitrile, to facilitate its attachment to the triazole ring system. beilstein-journals.orgbeilstein-journals.org The development of efficient, scalable manufacturing routes to these thiophene-based building blocks is therefore critical for the commercial production of these advanced crop protection agents. researchgate.netbeilstein-journals.org

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. nih.govrsc.org Its derivatives are explored for a vast range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer therapies. ontosight.airesearchgate.net

The bithiophene structure of this compound serves as a versatile scaffold for drug discovery. The molecule can be systematically modified to generate a library of new compounds for biological screening. For instance, a related compound, [2,3'']Bithiophenyl-5-carboxylic acid, is explicitly used as a reactant in the preparation of antibacterial analogs of nitazoxanide. chemicalbook.com The structural rigidity and electronic properties of the bithiophene core can be leveraged to design molecules that interact with specific biological targets. Thiophene-based scaffolds are integral to the development of new hybrid molecules with potential antibacterial and anticancer activities. nih.gov

Corrosion Inhibition Applications of Thiophene Derivatives

Organic compounds containing heteroatoms, especially sulfur, are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netesciencesspectrum.comresearchgate.net The sulfur atoms within the thiophene rings of this compound and its derivatives play a crucial role in this application.

The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface. oup.com This process is facilitated by the presence of lone pair electrons on the sulfur atoms and the π-electrons of the aromatic thiophene rings, which can interact with the vacant d-orbitals of the metal. esciencesspectrum.com This interaction leads to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents and blocks the active sites for corrosion. researchgate.netnih.gov

Studies have shown that thiophene derivatives can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The effectiveness of these inhibitors increases with concentration, with some derivatives achieving very high inhibition efficiencies. researchgate.netoup.comresearchgate.net

Table 3: Corrosion Inhibition Efficiency of Thiophene Derivatives on Steel/Aluminum

| Inhibitor | Metal/Alloy | Medium | Max. Inhibition Efficiency (%) | Reference |

| (E)-5-(thiophen-2-yl)-1H-tetrazole | AA2024-T3 Aluminum | 1 M HCl | 96.0 | researchgate.net |

| (E)-thiophene-2-carbaldehyde oxime | AA2024-T3 Aluminum | 1 M HCl | 94.0 | researchgate.net |

| 2-acetylthiophene thiosemicarbazone | Mild Steel | 1 M HCl | 96.6 | oup.com |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone | Steel | 0.5 M H2SO4 | 87.0 | researchgate.net |

Applications in Dye and Pigment Chemistry

The extended π-conjugated system of the bithiophene structure makes this compound and its derivatives excellent candidates for use as chromophores in dyes and pigments. sapub.org Thiophene-based azo dyes have been of considerable interest for decades due to their ability to produce deep colors and exhibit good fastness properties when applied to textile fibers. sapub.orgresearchgate.net The heterocyclic nature of the thiophene ring contributes to these desirable characteristics. sapub.org

The structure can be incorporated into various dye architectures. For example, it can serve as a π-bridge in donor-acceptor dyes used for applications like dye-sensitized solar cells (DSSCs) or for biological imaging. mdpi.comrsc.orgnih.gov Introducing a fused-thiophene unit into a sensitizer (B1316253) dye can lead to a beneficial red-shift of the absorption band, allowing for more efficient light harvesting. mdpi.com

The carboxylic acid group on the this compound molecule is particularly useful in this context. It can act as an anchoring group to bind the dye to a substrate, such as the TiO₂ surface in a DSSC. mdpi.com Alternatively, the carboxylic acid can be chemically modified, for example, through diazotization and coupling reactions, to create a wide variety of azo dyes with different colors and properties. researchgate.net

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Highly Functionalized Oligothiophenes

The synthesis of well-defined, functionalized oligothiophenes is paramount for their application in high-performance electronic and optoelectronic devices. While traditional cross-coupling methods have been instrumental, future research is increasingly directed towards more efficient, atom-economical, and regioselective synthetic routes. For precursors like 5-(3-Thienyl)thiophene-2-carboxylic acid, modern palladium-catalyzed cross-coupling reactions are central to the construction of longer, precisely structured oligomers. core.ac.uk

Emerging strategies focus on C-H activation/functionalization, which avoids the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste. Iron-catalyzed C-H/C-H coupling, for instance, presents a more sustainable and cost-effective alternative to palladium-based systems for creating linkages between thiophene (B33073) units. springernature.com The carboxylic acid group on this compound can act as a directing group in such reactions, offering precise control over the regiochemistry of polymerization or oligomerization.

Future synthetic endeavors will likely involve:

Direct Arylation Polymerization (DArP): This method allows for the direct coupling of C-H bonds with C-Halogen bonds, simplifying the synthesis of polythiophenes. Applying this to monomers derived from this compound could lead to highly regioregular polymers with tailored properties.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety for the production of thiophene-based materials, enabling the synthesis of previously inaccessible complex architectures.

Enzymatic Polymerization: Biocatalysis offers a green and highly selective approach to polymer synthesis, which could be explored for creating novel oligothiophenes under mild conditions.

A comparison of prominent coupling methods for oligothiophene synthesis is presented in the table below.

| Coupling Method | Catalyst System | Key Advantages | Potential Application for this compound |

| Suzuki Coupling | Palladium/Base | High yields, commercially available precursors, tolerance of functional groups. | Polymerization and oligomerization of boronic acid/ester derivatives of the compound. |

| Stille Coupling | Palladium/Organotin | Mild reaction conditions, effective for complex structures. | Coupling with organotin derivatives to form extended conjugated systems. |

| Iron-Catalyzed C-H/C-H Coupling | Iron/Ligand/Base | Use of earth-abundant metal, high regioselectivity, cost-effective. springernature.com | Dimerization and polymerization through direct C-H activation of the thiophene rings. springernature.com |

| Direct Arylation Polymerization (DArP) | Palladium/Ligand | Reduced synthetic steps, atom economy. | Direct polymerization of halogenated derivatives of the compound. |

Integration of this compound into Supramolecular Assemblies

The carboxylic acid functionality of this compound is an ideal anchor for forming non-covalent interactions, such as hydrogen bonds. This capability allows for the spontaneous organization of molecules into well-ordered, dynamic structures known as supramolecular assemblies. These assemblies can exhibit unique collective properties that are not present in the individual molecules.

In the solid state, thiophene carboxylic acids are known to form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds. nih.gov This predictable self-assembly motif can be exploited to create one-dimensional ribbons, two-dimensional sheets, and more complex three-dimensional networks. The π-conjugated bithiophene core of this compound, when arranged in an ordered fashion within these assemblies, can lead to emergent electronic properties, such as enhanced charge transport.

Future research in this area will focus on:

Liquid Crystals: By attaching appropriate side chains, derivatives of this compound could be designed to exhibit liquid crystalline phases, where the molecules are ordered in a fluid state, enabling the fabrication of responsive electronic devices.

Supramolecular Polymers: The directional nature of hydrogen bonding can be used to form long, polymer-like chains held together by non-covalent forces. These materials can be designed to be "smart," responding to external stimuli like temperature or light.

Co-crystallization: Combining this compound with other complementary molecules can lead to the formation of co-crystals with tailored optical and electronic properties for applications in organic electronics.

Further Elucidation of Structure-Function Relationships for Tailored Material Performance

The performance of materials derived from this compound in applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors is intrinsically linked to their molecular and supramolecular structure. Understanding these structure-function relationships is critical for designing next-generation materials with optimized performance.

Key structural parameters that influence material properties include:

Conjugation Length: The extent of the π-electron delocalization along the oligothiophene backbone directly impacts the material's absorption spectrum and charge carrier mobility.

Regioregularity: The precise arrangement of side chains in polythiophenes affects their ability to pack in the solid state, which in turn influences charge transport.

Intermolecular Interactions: The strength and geometry of π-π stacking and hydrogen bonding determine the morphology of thin films and the efficiency of intermolecular charge hopping.

Systematic studies that vary the chemical structure of derivatives of this compound and correlate these changes with material performance are essential. For example, modifying the side chains can alter solubility and solid-state packing, while extending the oligomer length will shift the optical absorption to longer wavelengths. taylorfrancis.com

| Structural Modification | Expected Effect on Property |

| Increasing Oligomer Length | Red-shift in optical absorption, increased charge carrier mobility. |

| Introducing Electron-Donating/Withdrawing Groups | Tuning of HOMO/LUMO energy levels, altering redox properties. |

| Modifying Side Chains | Altered solubility, control over solid-state morphology and packing. |

| Controlling Regioregularity | Enhanced crystallinity and charge transport in polymers. |

Interdisciplinary Research with Nanoscience and Bio-Inspired Materials

The convergence of materials science with nanoscience and biology opens up exciting new avenues for this compound. The unique properties of this molecule can be harnessed to create novel nanomaterials and bio-inspired systems with advanced functionalities.

Nanoscience Applications:

Functionalized Nanoparticles: The carboxylic acid group can be used to anchor this compound onto the surface of inorganic nanoparticles (e.g., gold, silica, quantum dots), creating hybrid materials that combine the properties of both components. researchgate.net These functionalized nanoparticles could find use in sensing, bioimaging, and catalysis.

Organic Nanowires and Nanotubes: Through self-assembly processes, derivatives of this compound could form one-dimensional nanostructures that can act as charge-transporting wires in nanoelectronic circuits.

Bio-Inspired Materials: Nature provides a rich source of inspiration for the design of complex, functional materials. osti.gov Bio-inspired approaches using this compound could lead to:

Self-Assembling Peptides: By conjugating the bithiophene unit to short peptides, it is possible to create self-assembling systems that form well-defined nanostructures like fibrils and vesicles, with potential applications in drug delivery and tissue engineering. rsc.org

DNA-Based Materials: The programmability of DNA self-assembly can be used to organize this compound derivatives into precise spatial arrangements, creating complex nanoarchitectures with tailored electronic properties.

Biomimetic Sensors: The carboxylic acid group can be used to mimic the recognition sites of biological receptors, enabling the development of highly selective sensors for biomolecules.

Computational Design and Predictive Modeling for Next-Generation Thiophene-Based Systems

Computational modeling has become an indispensable tool in materials science, allowing for the prediction of material properties and the rational design of new molecules before their synthesis. For thiophene-based systems, computational methods can provide deep insights into their electronic structure, excited-state properties, and charge transport characteristics.

Quantum Chemical Calculations:

Density Functional Theory (DFT): DFT is widely used to calculate the geometries, HOMO/LUMO energy levels, and electronic absorption spectra of thiophene oligomers. researchgate.net These calculations are crucial for understanding the electronic properties of materials derived from this compound and for predicting their suitability for specific applications.

Time-Dependent DFT (TD-DFT): TD-DFT is employed to study the excited states of molecules, providing information about their fluorescence and phosphorescence properties, which is vital for designing materials for organic light-emitting diodes (OLEDs).

Predictive Modeling and Machine Learning:

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the structural features of thiophene derivatives with their observed properties, enabling the rapid screening of large virtual libraries of compounds.

Machine Learning (ML): ML algorithms can be trained on existing experimental and computational data to predict the properties of new, unsynthesized oligothiophenes with high accuracy, significantly accelerating the materials discovery process. datadryad.orgchemrxiv.org Transfer learning approaches, where models are pre-trained on data from shorter oligomers, have shown promise in predicting the properties of longer, more complex systems. datadryad.org

The synergy between computational prediction and experimental validation is key to the rapid development of next-generation thiophene-based materials with tailored performance for a wide range of applications.

Q & A

Basic Research Questions